molecular formula C17H20N2O3 B6339280 2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester CAS No. 365542-51-4

2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester

Cat. No. B6339280
CAS RN: 365542-51-4
M. Wt: 300.35 g/mol
InChI Key: UYWQSURDJMXHBI-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a common component in a variety of chemical reactions. It also contains a methoxy group and a pyridine ring, which are common in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as catalytic protodeboronation of pinacol boronic esters . Another common method involves the reaction of 2-chloro-6-methoxypyridine with aqueous methanamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound was not found .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the benzoic acid moiety, the methoxy group, and the pyridine ring. For instance, it might undergo reactions such as Suzuki–Miyaura coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. Unfortunately, specific information on this was not found .

Scientific Research Applications

  • Structural Studies and Characterization : Research by Ming and South (2004) involved synthesizing and analyzing the crystal structure of a similar compound, highlighting its molecular composition and crystallography (H. Ming & D. South, 2004).

  • Application in Dye Synthesis : Yuan‐yuan Wang et al. (2018) explored the use of this compound in the synthesis of heterocyclic azo dyes, demonstrating improvements in pH stability due to the substitution of 3-methoxypropylamine (Yuan‐yuan Wang et al., 2018).

  • Efficient Synthetic Routes : Hirokawa, Horikawa, and Kato (2000, 2001) described efficient synthetic routes for similar compounds, emphasizing process improvements and the potential application of these reactions in various fields (Y. Hirokawa et al., 2000), (T. Horikawa et al., 2001).

  • X-Ray Powder Diffraction Data : Qing Wang et al. (2017) provided X-ray powder diffraction data for a related compound, an important step in the synthesis of anticoagulants (Qing Wang et al., 2017).

  • Potential Cytotoxic Activity : Kossakowski et al. (2005) prepared derivatives of benzo[b]furancarboxylic acids, including compounds similar to the one , and evaluated their cytotoxic potential against human cancer cell lines (J. Kossakowski et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Unfortunately, specific information on this was not found .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific structure and properties. As a general rule, handling of chemical compounds should always be done with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Unfortunately, specific information on this was not found .

properties

IUPAC Name

methyl 2-methoxy-6-[2-[2-(methylamino)pyridin-3-yl]ethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-18-16-13(7-5-11-19-16)10-9-12-6-4-8-14(21-2)15(12)17(20)22-3/h4-8,11H,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWQSURDJMXHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)CCC2=C(C(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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